molecular formula C19H18N2O3S B2687738 3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 309944-85-2

3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2687738
CAS RN: 309944-85-2
M. Wt: 354.42
InChI Key: VCZSBZAJTOGMDW-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .


Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was performed using TEA as a base and THF as a solvent .


Molecular Structure Analysis

The analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide may also interact with various biological targets.

Mode of Action

Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it’s likely that 3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide affects multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Similar compounds have shown a range of effects, such as inhibitory activity against influenza a and growth inhibition properties against various human cancer cell lines . This suggests that 3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide may have similar effects.

properties

IUPAC Name

3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-17(13-7-5-4-6-8-13)20-19(25-12)21-18(22)14-9-15(23-2)11-16(10-14)24-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZSBZAJTOGMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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